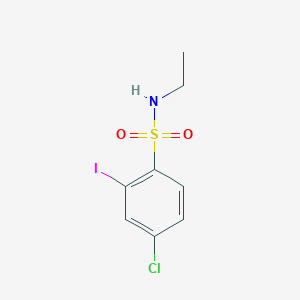

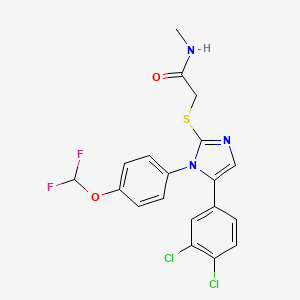

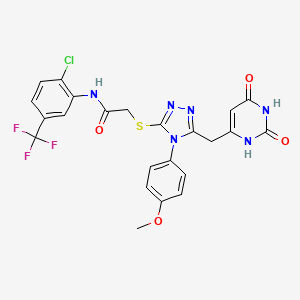

4-((1-(2-(1H-pyrrol-1-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound appears to contain several functional groups and rings, including a pyrrole ring, an azetidine ring, a cyclopropyl group, and a pyridinone group. These groups could potentially confer interesting chemical properties to the compound .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 3D structure would be influenced by these groups and their interactions .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific groups present. For example, the pyrrole ring might undergo electrophilic substitution, while the azetidine ring might be involved in ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, it might have a certain solubility in water or organic solvents, a specific melting point, and so on .Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Chemical Transformations :

- Kaneko et al. (1986) described the synthesis of a compound similar to the title compound, which serves as a synthetic equivalent of 4-(2-oxoethyl)azetidin-2-one. This compound was synthesized from a pyridone with a protected hydroxy group, demonstrating a method to create azetidin-2-ones with an oxygenated ethyl side chain (Kaneko et al., 1986).

- Rumbo et al. (1996) explored 3-hydroxy-4-pyridones, which can be transformed into 4-methoxy-3-oxidopyridinium ylides, leading to the synthesis of highly functionalized azabicyclo[3.2.1]octane moieties. This process demonstrates the potential for creating diverse tropane alkaloids (Rumbo et al., 1996).

Antimicrobial and Insecticidal Potential :

- Deohate and Palaspagar (2020) synthesized pyrimidine linked pyrazole heterocyclics, demonstrating their potential for insecticidal and antibacterial applications. This showcases the broader application of pyridine derivatives in biological contexts (Deohate & Palaspagar, 2020).

Development of Antibacterial Agents :

- Genin et al. (2000) prepared nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibacterial agents with expanded activity against Gram-negative organisms. This research highlights the potential of azole moieties in enhancing antibacterial activity (Genin et al., 2000).

Synthesis of Psychiatric Medication Candidates :

- Zhang et al. (2013) conducted a systematic study on a 3-pyridyl ether scaffold bearing a cyclopropane-containing side chain, identifying it as a potential antidepressant acting as a partial agonist at α4β2-nicotinic acetylcholine receptors (Zhang et al., 2013).

Green Chemistry Approaches :

- Roslan et al. (2015) demonstrated the solvent-free synthesis of 4H-pyrido[1,2-a]pyrimidin-4-ones, a process that is environmentally friendly and yields a backbone structure that can be utilized in various synthetic applications (Roslan et al., 2015).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-cyclopropyl-6-methyl-4-[1-(2-pyrrol-1-ylacetyl)azetidin-3-yl]oxypyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3/c1-13-8-15(9-17(22)21(13)14-4-5-14)24-16-10-20(11-16)18(23)12-19-6-2-3-7-19/h2-3,6-9,14,16H,4-5,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTXUSDEHOMAQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)CN4C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((1-(2-(1H-pyrrol-1-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,2-Dimethylpropyl)-N-[(1-methylindazol-6-yl)methyl]prop-2-enamide](/img/structure/B2469148.png)

![(1S,3R)-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B2469156.png)

![N-[2-(4-acetylpiperazin-1-yl)-1,2-dihydroacenaphthylen-1-yl]-4-chlorobenzenesulfonamide](/img/structure/B2469158.png)

![Ethyl 5-[(2-methylbenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2469159.png)

![(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide](/img/structure/B2469164.png)